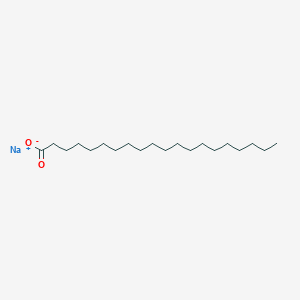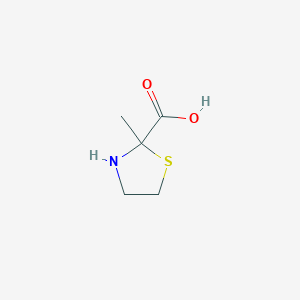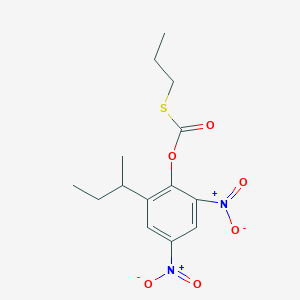
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate, commonly known as DNBSF, is a chemical compound that has been widely used in scientific research due to its ability to modify proteins. DNBSF is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins. This modification can be used to study the structure, function, and regulation of proteins.
Wirkmechanismus
DNBSF modifies proteins by reacting with cysteine residues. The reaction between DNBSF and cysteine residues results in the formation of a covalent bond between the two molecules. This modification can affect the function of the protein, as well as its interactions with other molecules.
Biochemische Und Physiologische Effekte
DNBSF has been shown to have a variety of biochemical and physiological effects. It can affect the function of proteins, as well as their interactions with other molecules. DNBSF has also been shown to affect cellular processes, such as signal transduction and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DNBSF in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows researchers to study the effects of protein modification on cellular processes. However, one limitation of using DNBSF is its potential toxicity. DNBSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DNBSF. One area of research is the development of new methods for protein modification using DNBSF. Another area of research is the study of the effects of DNBSF modification on specific proteins and cellular processes. Additionally, research on the potential therapeutic applications of DNBSF is an area of interest.
Synthesemethoden
DNBSF can be synthesized by reacting 2,4-dinitrofluorobenzene with n-butyl mercaptan in the presence of a base. The resulting product is then reacted with propylsulfanylformic acid to yield DNBSF.
Wissenschaftliche Forschungsanwendungen
DNBSF has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as their regulation and interactions with other molecules. DNBSF has also been used to study the effects of protein modification on cellular processes, such as signal transduction and gene expression.
Eigenschaften
CAS-Nummer |
14355-12-5 |
|---|---|
Produktname |
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
Molekularformel |
C14H18N2O6S |
Molekulargewicht |
342.37 g/mol |
IUPAC-Name |
(2-butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
InChI |
InChI=1S/C14H18N2O6S/c1-4-6-23-14(17)22-13-11(9(3)5-2)7-10(15(18)19)8-12(13)16(20)21/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
MFALETYLLPRSRG-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Kanonische SMILES |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Synonyme |
Thiocarbonic acid O-(2-sec-butyl-4,6-dinitrophenyl)S-propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



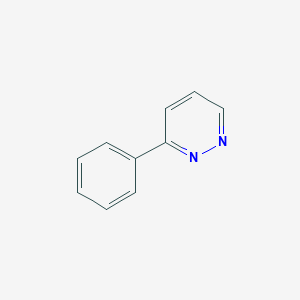
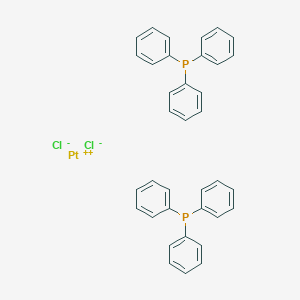
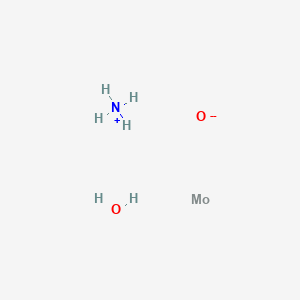
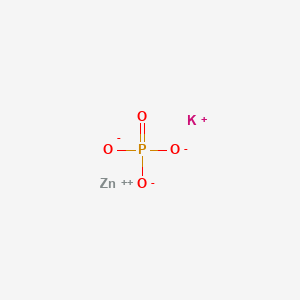
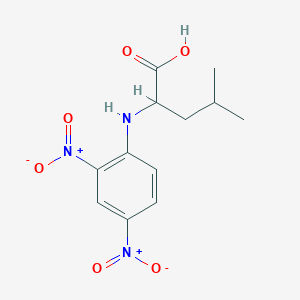
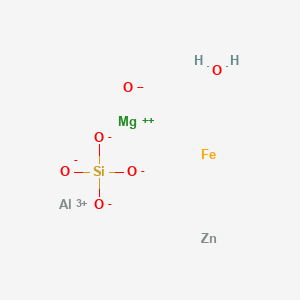
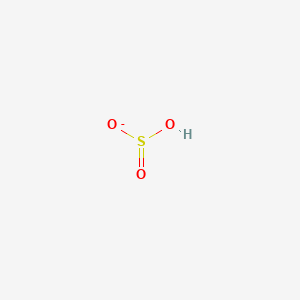

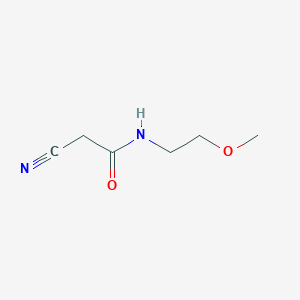
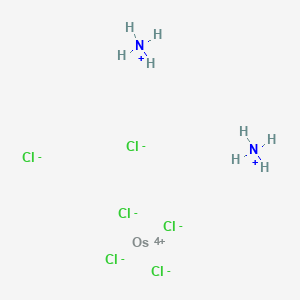
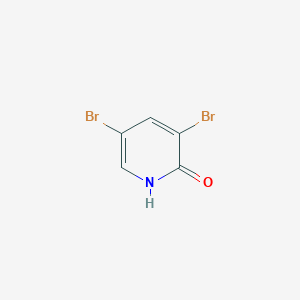
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
